(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
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Overview
Description
(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Heterocyclic Chemistry
Pyrazole and its derivatives, such as the compound , are significant in heterocyclic chemistry and organic synthesis due to their biological and pharmacological activities. A study highlighted the synthesis of derivatives containing pyrazole moieties, which displayed moderate antibacterial and antioxidant activities. The synthesis involved cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, with the structures confirmed by spectral analysis (Golea Lynda, 2021).
Antimicrobial and Antimycobacterial Activities
Another research explored the synthesis of nicotinic acid hydrazide derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone, for their antimycobacterial activity. This indicates the potential of such compounds in developing antimicrobial therapies (.. R.V.Sidhaye et al., 2011).
Anticancer and Antimicrobial Agents
A study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, including derivatives similar to the compound of interest, found these compounds to exhibit significant anticancer and antimicrobial activities. These findings suggest their potential use in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).
Structural and Quantum Studies
Molecular Docking and DFT Analysis
The antibacterial and antioxidant activities of synthesized pyrazole derivatives were further elucidated using Density Functional Theory (DFT) and molecular docking analysis. This approach helps understand the interaction between these compounds and biological targets, providing insights into their mechanism of action (Golea Lynda, 2021).
Spectral Analysis and Quantum Studies
Another study on the synthesis, spectral analysis, and quantum studies of a novel compound, closely related to the chemical structure of interest, demonstrated the importance of quantum chemical calculations in predicting the stability, reactivity, and electronic properties of such molecules (S. A. Halim & M. Ibrahim, 2022).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Based on the anti-tubercular activity of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity, suggesting that this compound may also exhibit similar effects .
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(20-9-10-21-14(12-20)7-8-19-21)13-5-6-16(18-11-13)23-15-3-1-2-4-15/h5-8,11,15H,1-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPCVCLWSMYGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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